molecular formula C6H10F3NO B160320 N-butan-2-yl-2,2,2-trifluoroacetamide CAS No. 1815-81-2

N-butan-2-yl-2,2,2-trifluoroacetamide

Cat. No.: B160320
CAS No.: 1815-81-2
M. Wt: 169.14 g/mol
InChI Key: MOAMIZJDECJMPD-UHFFFAOYSA-N
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Description

N-Butan-2-yl-2,2,2-trifluoroacetamide (CAS: 1815-81-2) is a fluorinated acetamide derivative with the molecular formula C₆H₁₀F₃NO and a molecular weight of 169.14 g/mol. Structurally, it consists of a trifluoroacetyl group (-COCF₃) linked to a secondary butylamine (butan-2-yl) substituent. Key computed properties include 1 hydrogen bond donor, 4 hydrogen bond acceptors, 2 rotatable bonds, and a topological polar surface area of 29.1 Ų .

Properties

CAS No.

1815-81-2

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

N-butan-2-yl-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

MOAMIZJDECJMPD-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(F)(F)F

Canonical SMILES

CCC(C)NC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Trifluoroacetamide Derivatives

Below is a comparative analysis of N-butan-2-yl-2,2,2-trifluoroacetamide with structurally related compounds, focusing on synthesis, physicochemical properties, and biological or catalytic activities.

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Secondary butyl C₆H₁₀F₃NO 169.14 High polarity; potential catalytic uses
N-Benzyl-2,2,2-trifluoroacetamide Benzyl C₉H₈F₃NO 203.16 Antimicrobial (MIC: 15.62–62.5 µg/mL); antioxidant
N-Butyl-2,2,2-trifluoroacetamide Primary butyl C₆H₁₀F₃NO 169.14 Synthesized in 88% yield via TFAA reaction
N,N-Diethyl-2,2,2-trifluoroacetamide Two ethyl groups C₆H₁₀F₃NO 169.14 Used as a solvent or intermediate
N-Methyl-2,2,2-trifluoroacetamide Methyl C₃H₄F₃NO 127.07 Low molecular weight; CAS: 815-06-5
N,N-Diallyl-2,2,2-trifluoroacetamide Two allyl groups C₈H₁₀F₃NO 193.17 Catalyst in olefin metathesis reactions

Molecular Docking and Mechanistic Insights

  • N-Benzyl-2,2,2-trifluoroacetamide : Docking studies reveal interactions with AmpC beta-lactamase (binding energy: -5.53 kcal/mol) and CYP51 (binding energy: -5.95 kcal/mol), suggesting inhibition of microbial enzymes .

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